molecular formula C10H15NO3 B2799400 2-(2-(4-Aminophenoxy)ethoxy)ethanol CAS No. 18790-82-4

2-(2-(4-Aminophenoxy)ethoxy)ethanol

Cat. No. B2799400
CAS RN: 18790-82-4
M. Wt: 197.234
InChI Key: CJGYVGZZQMVWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Aminophenoxy)ethoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as APEE and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(2-(4-Aminophenoxy)ethoxy)ethanol is not fully understood. However, studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-(4-Aminophenoxy)ethoxy)ethanol can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-(4-Aminophenoxy)ethoxy)ethanol in lab experiments include its potential to inhibit cancer cell growth and induce apoptosis, its antioxidant properties, and its potential use as a drug delivery system. However, the limitations of using APEE in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(2-(4-Aminophenoxy)ethoxy)ethanol. One direction is to further investigate its potential use as a drug delivery system. APEE can be conjugated with other compounds to target specific cells or tissues, and further studies are needed to determine its efficacy in this application. Another direction is to study the toxicity of APEE and to determine safe dosages for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of APEE and its potential applications in cancer treatment.

Synthesis Methods

2-(2-(4-Aminophenoxy)ethoxy)ethanol can be synthesized using different methods. One of the methods involves the reaction of 4-aminophenol with ethylene glycol in the presence of sodium hydroxide, followed by the reaction of the resulting product with 2-chloroethanol. Another method involves the reaction of 4-aminophenol with ethylene oxide in the presence of potassium hydroxide, followed by the reaction of the resulting product with ethylene glycol.

Scientific Research Applications

2-(2-(4-Aminophenoxy)ethoxy)ethanol has been studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.

properties

IUPAC Name

2-[2-(4-aminophenoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGYVGZZQMVWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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